molecular formula C28H27N3O2 B14923773 N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide

N-[(2Z,4E)-1-oxo-5-phenyl-1-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}penta-2,4-dien-2-yl]benzamide

Cat. No.: B14923773
M. Wt: 437.5 g/mol
InChI Key: HSPSCYLUKVCVRC-OLAFDOCQSA-N
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Description

N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydrazino, carbonyl, and butadienyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Carbonylation: The incorporation of the carbonyl group using carbonylating agents.

    Butadienyl Formation: The formation of the butadienyl moiety through reactions involving dienes and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(1Z,3E)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-PHENYL-1,3-BUTADIENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[(2Z,4E)-1-oxo-5-phenyl-1-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]penta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C28H27N3O2/c1-21(2)24-18-16-23(17-19-24)20-29-31-28(33)26(15-9-12-22-10-5-3-6-11-22)30-27(32)25-13-7-4-8-14-25/h3-21H,1-2H3,(H,30,32)(H,31,33)/b12-9+,26-15-,29-20+

InChI Key

HSPSCYLUKVCVRC-OLAFDOCQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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